molecular formula C6H11NO3S B1484204 1-Ethanesulfonylpyrrolidin-3-one CAS No. 1936626-41-3

1-Ethanesulfonylpyrrolidin-3-one

Cat. No.: B1484204
CAS No.: 1936626-41-3
M. Wt: 177.22 g/mol
InChI Key: ONCJPDVTIMCMGT-UHFFFAOYSA-N
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Description

“1-Ethanesulfonylpyrrolidin-3-one” is a chemical compound . It is related to pyrrolizin-3-ones, which can be easily hydrogenated to their hexahydro (pyrrolizidin-3-one) derivatives in the presence of heterogeneous catalysts .


Synthesis Analysis

The synthesis of pyrrolidin-3-one derivatives has been discussed in various studies . Pyrrolidin-3-ones can be synthesized from different cyclic or acyclic precursors . The synthesis process often involves ring construction or functionalization of preformed pyrrolidine rings .

Scientific Research Applications

Synthesis and Structural Characterization

The scientific research applications of 1-Ethanesulfonylpyrrolidin-3-one are primarily centered around its role in synthetic organic chemistry. It serves as an intermediate in various synthesis processes due to its reactivity and structural features. For instance, it has been utilized in the synthesis of highly functionalized pyridines through a novel Rh(III)-catalyzed one-pot process that leverages the N-S bond as an internal oxidant. This method is simple, general, and efficient, highlighting the compound's utility in facilitating complex bond formations under mild conditions (Zhang et al., 2014).

Molecular and Crystal Structure Determination

The compound has also been instrumental in molecular and crystal structure determination studies. For example, its derivatives have been analyzed to understand their crystal structure and molecular conformation. Such studies are vital for the development of new materials with potential applications in various fields, including pharmaceuticals. The structure of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, a related compound, was studied using X-ray analysis and molecular orbital methods. This research provides insights into the compound's conformational properties and its interactions in the solid state (Banerjee et al., 2002).

Fluorescent Chemosensor Development

Moreover, derivatives of this compound have been explored for their potential as fluorescent chemosensors. These chemosensors are capable of detecting ions and molecules with high sensitivity and selectivity. A particular study highlighted a novel blue emissive dimethylfuran tethered 2-aminopyridine-3-carbonitrile as a dual responsive fluorescent chemosensor for Fe3+ ions and picric acid, showcasing the versatility of compounds derived from this compound in sensor technology (Shylaja et al., 2020).

Conjugate Addition Reactions

In addition to the above applications, this compound and its derivatives have been used as starting materials in organic synthesis, especially in conjugate addition reactions. These reactions are fundamental in constructing complex organic molecules, further underscoring the compound's utility in synthetic organic chemistry. Preliminary studies have explored the preparation of reactive 3-pyrrolin-2-ones from such derivatives, demonstrating their potential in synthesizing bioactive 2-pyrrolidinones and pyrrolidines, which are important in medicinal chemistry (Alves, 2007).

Properties

IUPAC Name

1-ethylsulfonylpyrrolidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3S/c1-2-11(9,10)7-4-3-6(8)5-7/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONCJPDVTIMCMGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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